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Compound of Interest

Compound Name:
(2S,6S)-2,6-Dimethylpiperazine

oxalate

CAS No.: 1523530-70-2

Cat. No.: B3059952

Get Quote

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of

numerous marketed drugs across a wide range of therapeutic areas, including oncology,

virology, and neurology.[1][2] Its prevalence stems from its ability to impart favorable

pharmacokinetic properties, such as improved aqueous solubility and metabolic stability, and its

capacity to serve as a versatile linker between different pharmacophoric elements.[1] When

chirality is introduced, as in the case of (2S,6S)-2,6-dimethylpiperazine, the molecule

transforms from a simple linker into a powerful tool for three-dimensional control of molecular

architecture.

This stereochemical definition is critical because biological targets—be they enzymes,

receptors, or ion channels—are inherently chiral. The precise spatial arrangement of

substituents on a drug molecule dictates its binding affinity and functional activity. The use of

enantiopure building blocks like (2S,6S)-2,6-dimethylpiperazine allows medicinal chemists to

probe these interactions with high fidelity, leading to the development of more potent and

selective therapeutics with reduced off-target effects. This guide provides a comprehensive

overview of the synthesis, properties, and strategic applications of (2S,6S)-2,6-

dimethylpiperazine, tailored for researchers and professionals in drug development.
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Physicochemical and Structural Properties
(2S,6S)-2,6-Dimethylpiperazine is the trans stereoisomer of 2,6-dimethylpiperazine. The Cahn-

Ingold-Prelog priority of the substituents dictates the (S) configuration at both chiral centers (C2

and C6). This specific arrangement locks the piperazine ring into a preferred chair conformation

with the two methyl groups in equatorial positions, minimizing steric strain. This conformational

rigidity is a key attribute, as it reduces the entropic penalty upon binding to a biological target

and presents a well-defined vector for further chemical elaboration. The compound is often

supplied and handled as its dihydrochloride salt to improve stability and solubility in aqueous

media.[3][4][5]

Property Value Source(s)

IUPAC Name (2S,6S)-2,6-dimethylpiperazine [6]

CAS Number 402832-69-3 (Free Base) [6]

162240-96-2 (Dihydrochloride) [3][4][7]

Molecular Formula C₆H₁₄N₂ [8]

Molecular Weight 114.19 g/mol [6][8]

Appearance
White to pale yellow crystalline

powder/solid
[9][10]

Melting Point 108-111 °C [9][10]

Boiling Point 162 °C [10]

InChI Key
IFNWESYYDINUHV-

WDSKDSINSA-N
[6]

Asymmetric Synthesis: Establishing Stereochemical
Integrity
The synthesis of enantiopure (2S,6S)-2,6-dimethylpiperazine is a critical step that underpins its

utility. Direct reduction of 2,6-dimethylpyridine (2,6-lutidine) yields a mixture of stereoisomers,

necessitating a dedicated asymmetric strategy.[11] A robust and well-documented approach

involves building the chiral centers from readily available precursors, such as amino acids. One
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particularly effective method utilizes an intramolecular Mitsunobu reaction to enforce the

required trans stereochemistry.[12]

The causality behind this choice of strategy is twofold:

Chiral Pool Starting Materials: It leverages commercially available, enantiopure starting

materials like N-t-BOC-L-Alanine to set the initial stereocenter. This is an efficient way to

introduce chirality without requiring a complex asymmetric catalyst system.

Stereospecific Cyclization: The intramolecular Mitsunobu reaction is known for its high

stereochemical fidelity. It proceeds via an SN2-type displacement, resulting in an inversion of

configuration at the reacting center, which is precisely controlled to form the desired six-

membered ring with the correct trans relationship between the methyl groups.

Below is a conceptual workflow for this synthetic approach.
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Caption: Asymmetric synthesis workflow for (2S,6S)-2,6-dimethylpiperazine.
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Experimental Protocol: Asymmetric Synthesis via
Intramolecular Mitsunobu Reaction
This protocol is adapted from the methodology described by Johnson et al. and serves as a

representative example.[12]

Objective: To synthesize enantiomerically pure (2S,6S)-2,6-dimethylpiperazine.

Materials:

N-t-BOC-L-Alanine

Methyl (S)-lactate

Diisopropylcarbodiimide (DIC) or similar coupling agent

4-(Dimethylamino)pyridine (DMAP)

Trifluoroacetic acid (TFA)

Borane dimethyl sulfide complex (BH₃·DMS)

Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

Triphenylphosphine (PPh₃)

Palladium on carbon (Pd/C) or Pearlman's catalyst

Appropriate solvents (DCM, THF, Methanol), and reagents for workup and purification.

Methodology:

Step 1: Peptide Coupling.

Rationale: To couple the two chiral fragments.

Dissolve N-t-BOC-L-Alanine in dichloromethane (DCM). Add methyl (S)-lactate and a

catalytic amount of DMAP.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 11 Tech Support

https://pubs.acs.org/doi/pdf/10.1021/jo00118a039
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3059952?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cool the mixture to 0 °C and add the coupling agent (e.g., DIC) dropwise.

Allow the reaction to warm to room temperature and stir for 12-18 hours until completion

(monitored by TLC/LC-MS).

Perform an aqueous workup and purify the resulting linear ester by column

chromatography.

Step 2: Boc Deprotection.

Rationale: To free the primary amine for subsequent reduction.

Dissolve the purified ester from Step 1 in DCM.

Add trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours.

Remove the solvent and TFA under reduced pressure. The crude amine salt is typically

used directly in the next step.

Step 3: Reduction of Ester and Amide.

Rationale: To generate the key acyclic precursor containing a secondary amine and a

primary alcohol.

Dissolve the crude amine salt in tetrahydrofuran (THF).

Carefully add borane dimethyl sulfide complex (BH₃·DMS) at 0 °C.

Heat the reaction mixture to reflux for 4-6 hours.

Cool the reaction and quench carefully with methanol, followed by an acidic workup to

yield the acyclic amino alcohol precursor. Purify by chromatography.

Step 4: Intramolecular Mitsunobu Cyclization.

Rationale: The key ring-forming and stereochemistry-defining step.

Dissolve the purified amino alcohol and triphenylphosphine (PPh₃) in dry THF under an

inert atmosphere (e.g., Nitrogen or Argon).
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Cool the solution to 0 °C.

Add DEAD or DIAD dropwise. The reaction is often accompanied by a color change.

Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.

Quench the reaction, remove the solvent, and purify the resulting protected piperazinone.

This step must be performed with care as Mitsunobu reagents are hazardous.

Step 5: Final Reductions and Deprotection.

Rationale: To convert the piperazinone to the piperazine and remove any remaining

protecting groups.

Reduce the piperazinone intermediate using a strong reducing agent like lithium aluminum

hydride (LAH) or another round of BH₃·DMS.

If a benzyl protecting group was used, perform hydrogenolysis using H₂ gas and a catalyst

like Pd/C to yield the final product.

The final product can be isolated and purified as the free base or converted to its

dihydrochloride salt for better handling.

Step 6: Chiral Purity Analysis.

Rationale: To validate the stereochemical integrity of the final product.

Determine the enantiomeric excess (ee) of the final (2S,6S)-2,6-dimethylpiperazine. This

is typically achieved by derivatizing the product with a chiral agent and analyzing by HPLC

or by direct analysis on a chiral stationary phase column.[12]

Applications in Drug Discovery and Asymmetric
Synthesis
The true value of (2S,6S)-2,6-dimethylpiperazine lies in its application as a rigid, stereodefined

scaffold. Its C₂ symmetry and bifunctional nature (two secondary amines) make it an ideal

building block for creating complex molecules with precise three-dimensional orientations.
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Case Study: Allosteric Inhibitors of Carbamoyl
Phosphate Synthetase 1 (CPS1)
A compelling example of the strategic use of chiral 2,6-dimethylpiperazine is in the discovery of

potent allosteric inhibitors of CPS1, a metabolic enzyme implicated in certain cancers.[13][14]

In a structure-activity relationship (SAR) study, researchers synthesized various stereoisomers

of a piperazine-based inhibitor.[13] The study revealed a strong stereochemical preference for

activity, where the (2R,6R) isomer (the enantiomer of the topic compound) exhibited an 18-fold

enhancement in potency compared to other isomers.[13]

This finding underscores a critical principle: the (2S,6S) and (2R,6R) enantiomers provide a

specific trans-axial presentation of substituents that is optimal for binding in the allosteric

pocket of the enzyme. The cis-isomers or racemic mixtures showed significantly lower activity.

This highlights how access to specific enantiomers like (2S,6S)-2,6-dimethylpiperazine is not

merely an academic exercise but a fundamental requirement for optimizing drug-target

interactions.
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Drug Discovery Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Recent advances in the synthesis of piperazine based ligands and metal complexes and
their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

2. benthamscience.com [benthamscience.com]

3. (2S,6S)-2,6-Dimethylpiperazine dihydrochloride - [sigmaaldrich.com]

4. (2S,6S)-2,6-Dimethylpiperazine dihydrochloride | 162240-96-2 [sigmaaldrich.com]

5. chemimpex.com [chemimpex.com]

6. fluorochem.co.uk [fluorochem.co.uk]

7. 162240-96-2|(2S,6S)-2,6-Dimethylpiperazine dihydrochloride|BLD Pharm [bldpharm.com]

8. 2,6-Dimethylpiperazine | C6H14N2 | CID 66056 - PubChem [pubchem.ncbi.nlm.nih.gov]

9. kubochem.com [kubochem.com]

10. 2,6-Dimethylpiperazine CAS#: 108-49-6 [m.chemicalbook.com]

11. 2,6-Dimethylpiperidine - Wikipedia [en.wikipedia.org]

12. pubs.acs.org [pubs.acs.org]

13. Discovery of 2,6-Dimethylpiperazines as Allosteric Inhibitors of CPS1 - PMC
[pmc.ncbi.nlm.nih.gov]

14. Discovery of 2,6-Dimethylpiperazines as Allosteric Inhibitors of CPS1 - PubMed
[pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Introduction: The Strategic Importance of Chiral
Piperazines in Medicinal Chemistry]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3059952/docs#introduction-the-strategic-importance-
of-chiral-piperazines-in-medicinal-chemistry]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b3059952?utm_src=pdf-custom-synthesis#bc-rfq
https://pubs.rsc.org/en/content/articlelanding/2021/dt/d0dt03569f
https://pubs.rsc.org/en/content/articlelanding/2021/dt/d0dt03569f
https://www.benthamscience.com/article/55485
https://www.sigmaaldrich.com/JP/ja/substance/bbe2s6s26dimethylpiperazinedihydrochloride18711162240962
https://www.sigmaaldrich.com/HK/zh/product/fluorochempreferredpartner/fluh99c8d2c5
https://www.chemimpex.com/products/19807
https://fluorochem.co.uk/product/F616632/
https://www.bldpharm.com/products/162240-96-2.html
https://pubchem.ncbi.nlm.nih.gov/compound/2_6-Dimethylpiperazine
https://kubochem.com/2-6-Dimethylpiperazine.html
https://m.chemicalbook.com/ProductChemicalPropertiesCB1180459_EN.htm
https://en.wikipedia.org/wiki/2,6-Dimethylpiperidine
https://pubs.acs.org/doi/pdf/10.1021/jo00118a039
https://pmc.ncbi.nlm.nih.gov/articles/PMC7294722/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7294722/
https://pubmed.ncbi.nlm.nih.gov/32551016/
https://pubmed.ncbi.nlm.nih.gov/32551016/
https://www.benchchem.com/product/b3059952/docs#introduction-the-strategic-importance-of-chiral-piperazines-in-medicinal-chemistry
https://www.benchchem.com/product/b3059952/docs#introduction-the-strategic-importance-of-chiral-piperazines-in-medicinal-chemistry
https://www.benchchem.com/product/b3059952/docs#introduction-the-strategic-importance-of-chiral-piperazines-in-medicinal-chemistry
https://www.benchchem.com/product/b3059952/docs#introduction-the-strategic-importance-of-chiral-piperazines-in-medicinal-chemistry
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3059952?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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